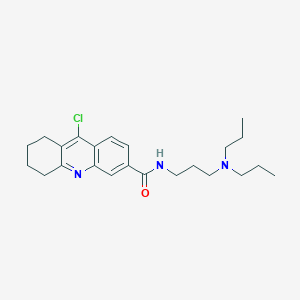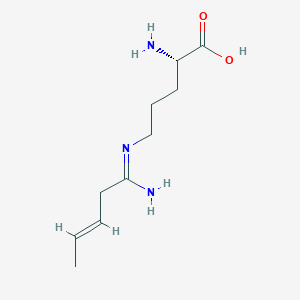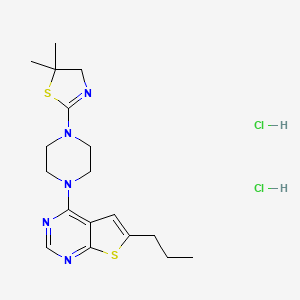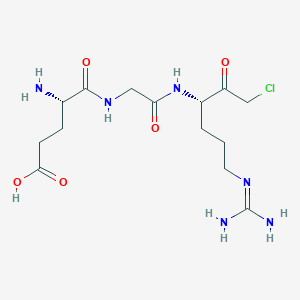
シンゼイラノール
説明
Synthesis Analysis
The synthesis of Cinnzeylanol involves complex chemical procedures that lead to the formation of its distinct molecular structure. Notably, a unified total synthesis approach has been applied to Cinnzeylanol, showcasing the compound's complex fused ring system and the efficient chemical construction of various biologically important functions. This synthesis process emphasizes the compound's intricate nature and the sophisticated methods required for its production (Koshimizu, Nagatomo, & Inoue, 2016).
Molecular Structure Analysis
The molecular structure of Cinnzeylanol has been elucidated through comprehensive studies, including X-ray analysis and chemical reactions. Its structure is characterized by polyhydroxylated pentacyclic diterpenes, highlighting the complexity and specificity of this molecule. The determination of Cinnzeylanol's structure provides insight into its potential chemical behavior and interactions with biological systems (Isogai, Suzuki, Tamura, & Murakoshi, 1976).
Chemical Reactions and Properties
Cinnzeylanol's chemical properties and reactions have been a focus of study, particularly its role in insecticidal activities. When administered orally, it has shown to be effective against larvae of the silkworm, Bombyx mori L., at specific doses, indicating its potent biological activity. These findings not only highlight Cinnzeylanol's chemical reactivity but also its potential as a bioactive compound (Isogai, Murakoshi, Suzuki, & Tamura, 1977).
科学的研究の応用
抗菌および抗寄生虫活性
シンゼイラノールは、さまざまな微生物および寄生虫感染症の治療における可能性について研究されています。 研究によると、シンゼイラノールは抗菌作用を持ち、さまざまな細菌や真菌に対して効果的である可能性があり、感染症の治療に役立ちます {svg_1}.
代謝性疾患の管理
研究によると、シンゼイラノールは糖尿病などの代謝性疾患の管理に役立つ可能性があります。 シンゼイラノールは血糖値を下げることが示されており、これは糖尿病の治療と管理に不可欠です {svg_2}.
心臓血管の健康
シンゼイラノールは、血圧と血清コレステロールの低下など、心臓血管の健康に有益な効果があることが示されています。 これらの特性により、シンゼイラノールは心臓病の予防と治療に役立つ可能性があります {svg_3}.
神経保護
シンゼイラノールは神経保護効果を示しており、神経変性疾患の治療に有益な可能性があります。 シンゼイラノールは、アルツハイマー病の特徴であるタウタンパク質の凝集とフィラメント形成を阻害します {svg_4}.
抗炎症作用と鎮痛作用
シンゼイラノールは抗炎症作用と鎮痛作用を示しており、痛みや炎症の管理に役立つ可能性があります。 シンゼイラノールの炎症反応を調節する能力は、この分野におけるさらなる研究の対象となっています {svg_5}.
胃腸保護
シンゼイラノールは胃腸の保護に役立つという証拠があります。 シンゼイラノールは抗分泌作用と抗胃潰瘍作用を持ち、潰瘍やその他の胃腸疾患の治療に役立ちます {svg_6}.
抗酸化作用
シンゼイラノールは抗酸化作用が知られており、酸化ストレスに関連する損傷の予防に役立ちます。 これは、老化やさまざまな慢性疾患の観点から重要です {svg_7}.
イオンチャネルの調節
関連する化合物であるリアノドールは、筋収縮の興奮・収縮連関とシナプス伝達に重要な役割を果たすリアノジン受容体における細胞内カルシウムイオン放出を調節します。 シンゼイラノールはリアノドールと類似しているため、これらのイオンチャネルにも影響を与える可能性があり、骨格筋と心筋の両方の機能に重要です {svg_8}.
作用機序
Target of Action
Cinnzeylanol, also known as 3-deoxy-ryanodol, is a diterpenoid It’s known that compounds from the cinnamomum species have demonstrated numerous beneficial medicinal effects .
Mode of Action
It’s known that cinnamomum species have demonstrated anti-microbial and anti-parasitic activity, lowering of blood glucose, blood pressure and serum cholesterol, anti-oxidant and free-radical scavenging properties, inhibition of tau aggregation and filament formation (hallmarks of alzheimer’s disease), inhibitory effects on osteoclastogenesis, anti-secretagogue and anti-gastric ulcer effects, anti-nociceptive and anti-inflammatory activity, wound healing properties and hepato-protective effects .
Biochemical Pathways
It’s known that cinnamomum species have been shown to improve glucose metabolisms and affect protein phosphorylation and dephosphorylation function as insulin .
Pharmacokinetics
Drug likeness parameters are important indicators whether some molecule possesses suitable adme properties or not .
Result of Action
It’s known that cinnamomum species have demonstrated prominent antioxidant, anti-inflammatory, antidiabetic, antimicrobial, anticancer, lipid-lowering, and cardio- and neuroprotective efficacies .
Action Environment
It’s known that the amount of phytochemicals present in cinnamomum species can vary with the genotype, environmental conditions, and stem maturity .
将来の方向性
特性
IUPAC Name |
(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14+,15-,16-,17+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZPQAYPSOHQT-AEOFTGFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@](C[C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)(C(C)C)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62394-04-1 | |
| Record name | (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62394-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ryanodol, 3-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062394041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cinnzeylanol and where is it found?
A1: Cinnzeylanol is a naturally occurring diterpene belonging to the ryanoid family. It was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum Nees) []. It has also been found in other plant species, including Persea indica [, , ] and Cinnamomum cassia [, ].
Q2: What is the molecular formula and weight of cinnzeylanol?
A2: Cinnzeylanol has the molecular formula C20H32O7 and a molecular weight of 384.46 g/mol [, ].
Q3: What are the biological activities of cinnzeylanol?
A3: Cinnzeylanol, along with other ryanoid diterpenes, exhibits potent insect antifeedant activity [, ]. This activity has been demonstrated against various insect species, including Spodoptera litura, Spodoptera littoralis, Myzus persicae, and Rhopalosiphum padi [, , ]. Additionally, cinnzeylanol has been identified as a potential analgesic agent, showing promising effects against paclitaxel-induced cold allodynia in animal models [].
Q4: How does the structure of cinnzeylanol relate to its activity?
A4: Researchers have synthesized various derivatives of ryanodol, including cinnzeylanol, to study the structure-activity relationships within this class of compounds [, ]. These studies have shown that modifications to the hydroxyl groups on the molecule, particularly on ring A, can significantly impact its biological activity [, ]. Further research is needed to fully elucidate the specific structural features of cinnzeylanol that contribute to its antifeedant and analgesic properties.
Q5: What are the implications of the structural revision of natural ryanodol?
A5: Recent total synthesis studies have led to the revision of the originally proposed structure of natural ryanodol [, ]. The revised structure confirms that natural ryanodol is actually 3-epi-ryanodol, while the previously assigned structure corresponds to cinnzeylanol [, ]. This finding has significant implications for understanding the biological activities and properties attributed to both compounds and necessitates a re-evaluation of previous studies based on the initial structural assignments.
Q6: How stable is cinnzeylanol and how is it formulated?
A6: While specific information on the stability and formulation of cinnzeylanol is limited in the provided research, the extraction methods employed offer some insight. Supercritical extraction and supercritical antisolvent fractionation techniques have been explored for the isolation of cinnzeylanol and other natural products from plant material [, ]. These techniques suggest a potential avenue for obtaining purified cinnzeylanol for further studies on its stability, formulation, and potential applications.
Q7: What analytical methods are used to characterize and quantify cinnzeylanol?
A7: Researchers have utilized various analytical techniques for the isolation, characterization, and quantification of cinnzeylanol. These methods include:
- X-ray crystallography: Used to determine the three-dimensional structure of cinnzeylanol and confirm its absolute configuration [].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed to elucidate the structure and stereochemistry of cinnzeylanol, providing valuable information about its connectivity and spatial arrangement of atoms [, ].
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Utilized to identify and quantify cinnzeylanol in complex plant extracts, allowing for the analysis of its presence and abundance in different plant parts and species [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



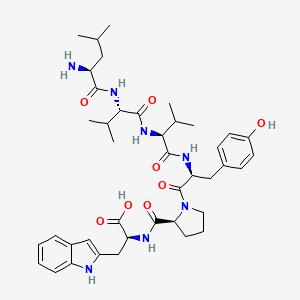
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)
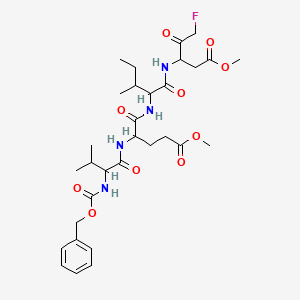
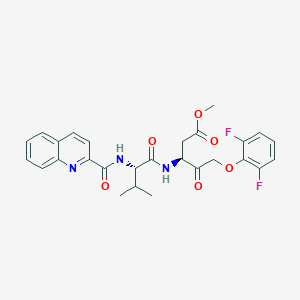
![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)
